Home > Products > Screening Compounds P101280 > Remdesivir R-P isomer
Remdesivir R-P isomer -

Remdesivir R-P isomer

Catalog Number: EVT-6825262
CAS Number:
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Remdesivir R-P isomer, a stereoisomer of the antiviral prodrug remdesivir, has garnered attention for its potential therapeutic applications against viral infections, particularly those caused by coronaviruses. Originally developed to treat Ebola virus, remdesivir was repurposed during the COVID-19 pandemic as a treatment option. The compound is classified as a nucleotide analog and functions as a ProTide prodrug, requiring metabolic activation to exert its antiviral effects.

Source and Classification

Remdesivir is derived from a nucleoside analog and belongs to the class of antiviral agents known as nucleotide analogs. It is specifically designed to inhibit RNA-dependent RNA polymerase, an enzyme critical for viral replication. The R-P isomer has been studied alongside its S-P counterpart due to differences in their activation pathways and therapeutic efficacy in various tissue types .

Synthesis Analysis

Methods and Technical Details

The synthesis of Remdesivir R-P isomer involves several key steps, often utilizing both classical organic synthesis techniques and modern chemoenzymatic strategies.

  1. Retrosynthetic Analysis: The synthesis can be broken down into simpler precursors, including an activated phosphoramidate and an adenosine mimic. These components are synthesized separately before being coupled together to form the final product .
  2. Key Steps:
    • Formation of Key Intermediates: The initial steps involve creating a pyrrolo[2,1-f][1,2,4]triazin-4-amine derivative and a protected d-ribono-1,4-lactone precursor.
    • Separation Techniques: Chiral high-performance liquid chromatography (HPLC) is employed to separate the diastereomers produced during synthesis, allowing for the isolation of the desired R-P isomer .
    • Chemoenzymatic Strategy: A notable method involves using a stereoselective variant of phosphotriesterase from Pseudomonas diminuta, which facilitates the selective production of the R-P isomer with high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Remdesivir R-P isomer can be represented as follows:

  • Chemical Formula: C27_{27}H35_{35}N8_{8}O8_{8}P
  • Molecular Weight: 602.67 g/mol

The compound features a chiral phosphorus center that contributes to its stereochemistry. The structural configuration plays a crucial role in its interaction with viral enzymes and its subsequent activation within host cells .

Chemical Reactions Analysis

Reactions and Technical Details

Remdesivir R-P undergoes several key reactions during its metabolic activation:

  1. Hydrolysis: The initial activation step involves hydrolysis by carboxylate esterase 1 (CES1) or cathepsin A (CatA), which results in the formation of its active triphosphate form.
  2. Inhibition Mechanism: Once activated, it competes with adenosine triphosphate for incorporation into viral RNA, leading to premature termination of RNA synthesis .

These reactions highlight the importance of both enzymatic activity and structural configuration in determining the efficacy of Remdesivir against viral pathogens.

Mechanism of Action

Process and Data

The mechanism of action for Remdesivir R-P isomer involves several critical steps:

  1. Activation: Following administration, Remdesivir is converted into its active triphosphate form through hydrolysis by specific enzymes.
  2. Inhibition of Viral Replication: The triphosphate form mimics adenosine triphosphate, allowing it to be incorporated into viral RNA by RNA-dependent RNA polymerase.
  3. Termination of RNA Chain: Once incorporated, it disrupts further elongation of the RNA chain, effectively halting viral replication .

This mechanism underscores the significance of both the chemical structure and biological interactions in determining therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at physiological pH
  • Stability: Stable under normal storage conditions but sensitive to light and moisture
  • Melting Point: Approximately 100°C (decomposes) .

These properties are essential for understanding how Remdesivir can be formulated for clinical use.

Applications

Scientific Uses

Remdesivir R-P isomer has significant applications in antiviral therapy:

  • COVID-19 Treatment: Approved for emergency use during the COVID-19 pandemic due to its effectiveness against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
  • Research Tool: Used in studies investigating viral replication mechanisms and testing new antiviral strategies against various RNA viruses.
  • Potential Broader Applications: Ongoing research explores its efficacy against other viral infections beyond coronaviruses, including filoviruses like Ebola .
Synthetic Methodologies for R-P Isomer Production

Chemoenzymatic Approaches to Diastereoselective Synthesis

Role of Phosphotriesterase Variants in Chiral Resolution

The chemoenzymatic synthesis of remdesivir’s R-P isomer leverages engineered phosphotriesterase (PTE) variants to achieve high stereoselectivity. Wild-type PTE from Brevundimonas diminuta exhibits limited selectivity for phosphoramidate prodrugs, but the In1W-PTE variant (F132L/H254S/H257W/257-258insSAIGLDPIPN) demonstrates >200-fold preference for hydrolyzing the S-P isomer of remdesivir precursors. This selectivity enables the isolation of intact R-P isomer from racemic mixtures. The variant’s mutated active site accommodates the R-P configuration through optimized hydrophobic interactions and hydrogen bonding, while sterically excluding the S-P counterpart [1] [6] [9].

Table 1: Engineered PTE Variants for Remdesivir R-P Isolation

VariantMutationsStereoselectivity (R-P vs. S-P)Hydrolysis Efficiency
Wild-Type PTENone1:1Low
In1W-PTEF132L/H254S/H257W/257-258insSAIGLDPIPN>200:1High
W131MTryptophan→Methionine at 131165:1Moderate
I106A/W131MIsoleucine→Alanine at 106 + W131M1400:1High

Traditional vs. Improved Stereoselective Synthetic Routes

First-Generation Lithium-Halogen Exchange Limitations

Initial remdesivir synthesis relied on lithium-halogen exchange for glycosidic bond formation:

  • Brominated pyrrolotriazine 3 was treated with n-BuLi at –78°C
  • Lithiated intermediate coupled with ribolactone 2Critical drawbacks included:
  • Cryogenic Conditions: Energy-intensive and difficult to scale [5].
  • Anomeric Selectivity: Undesired α-anomer formation required chromatographic removal [5].
  • Variable Yields (45–65%) due to sensitivity in reagent addition rates [5].

Second-Generation Strategies: Turbo Grignard Reagents and SN2 Inversion

Improved synthesis addressed these limitations through:

  • Turbo Grignard Reagents: i-PrMgCl·LiCl enabled metal-halogen exchange at –20°C (vs. –78°C), improving consistency and scalability [5].
  • p-Nitrophenolate Intermediate: Crystallization of the S-P-p-nitrophenolate precursor 11 provided enantiopure material [5].
  • Diastereoselective Coupling: Reaction of acetonide-protected nucleoside 12 with crystallized 11 using MgCl₂ promoted S~N~2 inversion at phosphorus, yielding exclusively S-P-remdesivir after deprotection. For R-P synthesis, the chemoenzymatically resolved R-P-p-nitrophenolate precursor is utilized analogously [5] [9].

Table 2: Evolution of Remdesivir Synthetic Routes

ParameterFirst-Generation RouteSecond-Generation Route
Glycosylationn-BuLi, –78°Ci-PrMgCl·LiCl, –20°C
Anomeric Control5:1 β:α (post-chromatography)>19:1 β:α (TfOH catalysis)
Prodrug CouplingDiastereomeric mixture (1:1 R-P:S-P)Single isomer via chiral precursor
Overall Yield~25% (6 steps)69% (after optimization)

Scalability Challenges in Phosphoramidate Prodrug Coupling

Overcoming Diastereomeric Mixtures via Crystallization Techniques

Conventional phosphoramidate coupling generates ~1:1 R-P:S-P mixtures due to trigonal bipyramidal transition states. Diastereomeric salt crystallization resolves this:

  • p-Nitrophenolate Precursor: The S-P isomer of intermediate 1 crystallizes preferentially from ethanol/hexanes, enabling >98% de separation [5] [9].
  • Solvent Optimization: Ethanol’s hydrogen-bonding capacity facilitates selective crystal lattice inclusion of the S-P diastereomer, leaving R-P enriched in the mother liquor [3].This method avoids expensive chiral stationary phases, making it viable for multi-kilogram production.

Chiral Chromatography vs. Solvent-Based Resolution

MethodChiral ChromatographySolvent-Based Resolution
MechanismCSP-solute enantioselective interactionsDifferential crystallization
ThroughputLow (preparative HPLC)High (continuous crystallization)
Cost$2,000–$5,000/kg<$500/kg
Purity (e/e)>99%95–98%
ScalabilityLimited to 100g/batch>100 kg/batch feasible

While chiral HPLC with polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% R-P purity, it requires large volumes of acetonitrile and is prohibitively expensive for industrial-scale manufacturing [4] [8]. Simulated moving bed (SMB) chromatography improves throughput but remains cost-intensive. Consequently, crystallization-first strategies followed by polishing chromatography represent the optimal approach for R-P remdesivir production [5] [8].

Properties

Product Name

Remdesivir R-P isomer

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C27H35N6O8P

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1

InChI Key

RWWYLEGWBNMMLJ-QUGBOHHLSA-N

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.